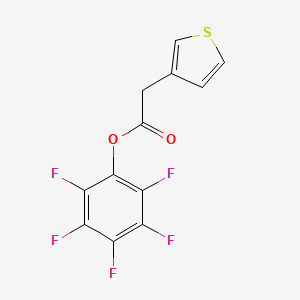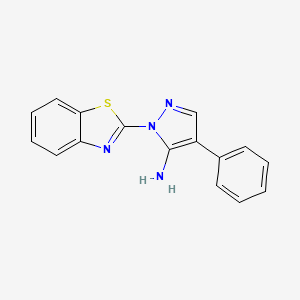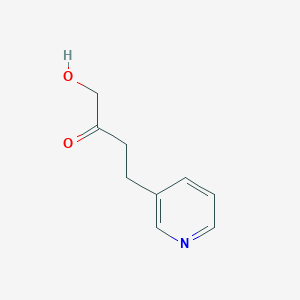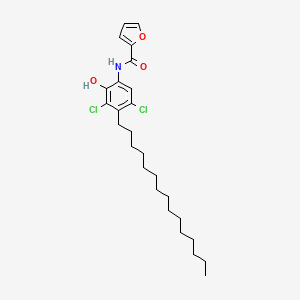
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carboxamide group, with a dichlorohydroxyphenyl and a long pentadecyl chain, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the dichlorohydroxyphenyl group and the pentadecyl chain through various organic reactions. Common synthetic routes include:
Esterification: Conversion of furan-2-carboxylic acid to its ester derivative.
Substitution: Introduction of the dichlorohydroxyphenyl group via electrophilic aromatic substitution.
Amidation: Formation of the carboxamide group through reaction with amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The long pentadecyl chain may enhance its lipophilicity, facilitating its incorporation into biological membranes and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)furan-2-carboxamide: Differing by the presence of a methyl group instead of a pentadecyl chain.
N-(3,5-Dichloro-2-hydroxyphenyl)furan-2-carboxamide: Lacking the long alkyl chain, which may affect its biological activity and solubility.
Eigenschaften
CAS-Nummer |
497258-94-3 |
|---|---|
Molekularformel |
C26H37Cl2NO3 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N-(3,5-dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C26H37Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-21(27)19-22(25(30)24(20)28)29-26(31)23-17-15-18-32-23/h15,17-19,30H,2-14,16H2,1H3,(H,29,31) |
InChI-Schlüssel |
WRGKACKDTZELQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
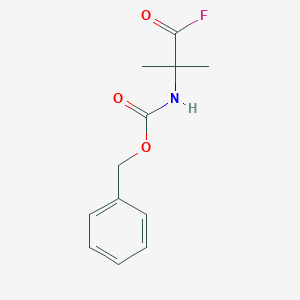
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
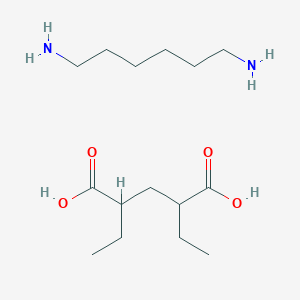
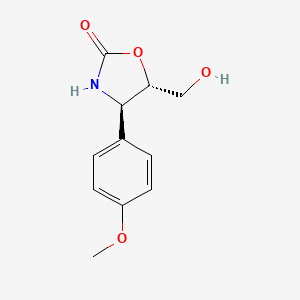
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
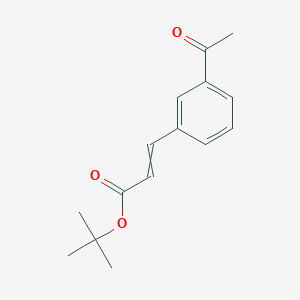
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
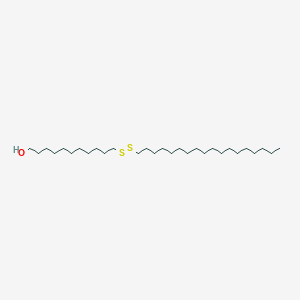
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
